

An In-depth Technical Guide to Phenylalanine Methyl Ester Hydrochloride

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Compound of Interest		
Compound Name:	H-Phe-OMe.hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenylalanine Methyl Ester Hydrochloride, a pivotal amino acid derivative. Valued for its role as a chiral building block, it is extensively used in peptide synthesis, pharmaceutical development, and biochemical research. This document details its chemical structure, physicochemical properties, experimental protocols for its synthesis, and its applications, with a focus on its utility for professionals in drug discovery and development.

Core Chemical Structure and Properties

Phenylalanine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of phenylalanine, a non-polar, essential amino acid. It exists as two main enantiomers, the L-form and the D-form, as well as a racemic mixture (DL-form). The presence of the ester group protects the carboxylic acid functionality, while the hydrochloride salt enhances its stability and solubility in aqueous solutions, making it a versatile reagent in organic synthesis.[1][2][3] It typically appears as a white to off-white crystalline solid or powder.[2][3]

Key Identifiers:

Molecular Formula: C10H14CINO2[4][5]

Molecular Weight: 215.68 g/mol [5][6]



- Canonical SMILES: COC(=O)--INVALID-LINK--N.Cl (L-form)[6]
- InChikey: SWVMLNPDTIFDDY-FVGYRXGTSA-N (L-form)[6][7]

Quantitative Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for L- and D-Phenylalanine Methyl Ester Hydrochloride, facilitating comparison and use in experimental design.

Table 1: Physicochemical Properties

Property	L-Phenylalanine Methyl Ester Hydrochloride	D-Phenylalanine Methyl Ester Hydrochloride	Reference(s)
CAS Number	7524-50-7	13033-84-6	[3],[2][4]
Appearance	White powder or crystals	White to off-white crystalline powder	[3],[2]
Melting Point	156-162 °C	159-163 °C	[3],[8]
Optical Rotation	$[\alpha]D^{20} = +32.4^{\circ}$ to $+37.0^{\circ}$ (c=2 in EtOH)	$[\alpha]D^{25} = -36.5^{\circ}$ (c=2 in EtOH)	[3][9]
Solubility	Soluble in water, methanol, and ethanol	Soluble in methanol and ethanol	[2],[2][8]

Table 2: Spectroscopic Data (L-form)



Technique	Data	Reference(s)
¹H NMR (D₂O, 250 MHz)	δ 7.45-7.28 (m, 5H, Ar-H), 4.42 (dd, 1H, CH), 3.82 (s, 3H, CH ₃), 3.34 (dd, 1H, PhCHH), 3.21 (dd, 1H, PhCHH)	[10]
¹³ C NMR (D₂O, 62.5 MHz)	δ 170.1 (CO), 133.7 (Ar-C), 129.4 (2x Ar-CH), 129.3 (2x Ar- CH), 128.2 (Ar-CH), 54.1 (CH), 53.6 (CH ₂), 35.6 (CH ₃)	[10]
Mass Spectrometry (EI)	m/z for molecular ion (C10H13NO2): 179. Key fragments: 88 (base peak), 91, 103.	[11]

Experimental Protocols

The synthesis of phenylalanine methyl ester hydrochloride is a fundamental procedure in organic chemistry, often serving as a precursor for more complex molecules. Below are detailed methodologies for its preparation.

Synthesis of L-Phenylalanine Methyl Ester Hydrochloride via Fischer Esterification

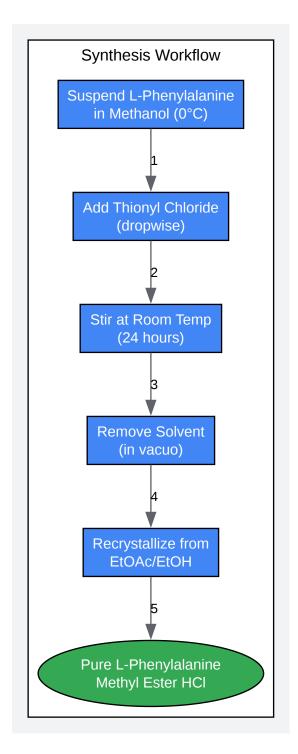
This common method involves the acid-catalyzed esterification of L-phenylalanine using methanol and an acid source like thionyl chloride or hydrogen chloride gas.

Methodology:

- Reaction Setup: Suspend L-phenylalanine in anhydrous methanol at 0 °C in a flask equipped with a dropping funnel and a magnetic stirrer.[10]
- Acid Addition: Slowly add thionyl chloride dropwise to the stirred suspension. This reaction is
 exothermic and generates HCl in situ, which acts as the catalyst.[10]



- Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 24 hours.[10]
- Work-up: Remove the solvent under reduced pressure (vacuum).[10]
- Purification: Recrystallize the crude solid product from a mixture of ethyl acetate and ethanol (e.g., 95:5) to yield the pure white solid of L-phenylalanine methyl ester hydrochloride.[10]





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Synthesis of L-Phenylalanine Methyl Ester Hydrochloride.

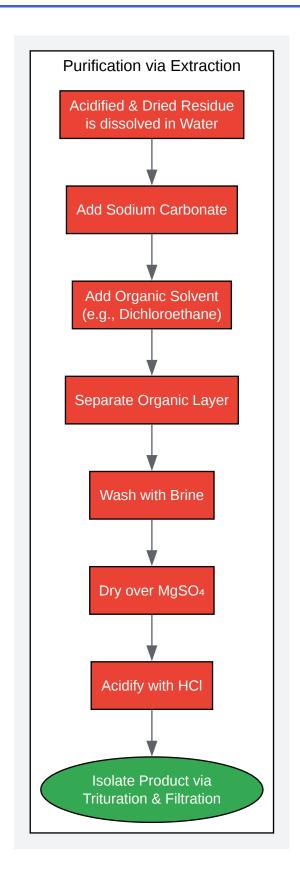
Synthesis of DL-Phenylalanine Methyl Ester Hydrochloride via Racemization

This protocol describes the preparation of the racemic mixture starting from an enantiomerically pure form.

Methodology:

- Base Treatment: Dissolve D-phenylalanine methyl ester in methanol at room temperature and treat it with sodium methoxide.[12]
- Reflux: Heat the mixture rapidly to reflux and maintain this temperature for approximately 2.5 hours to achieve racemization.[12]
- Acidification & Evaporation: Cool the reaction mixture and acidify it to pH 2 using concentrated hydrochloric acid. Evaporate the mixture to dryness.[12]
- Extraction: Take up the crystalline residue in water, add sodium carbonate, and then add an
 organic solvent like 1,2-dichloroethane to form a biphasic mixture. Shake and filter the
 mixture.[12]
- Purification: Separate the organic layer, wash it with a saturated sodium chloride solution, and dry it over anhydrous magnesium sulfate.[12]
- Final Product Formation: Filter the dried solution, acidify the filtrate with hydrochloric acid, cool, and remove the solvent. Triturate the remaining material with ether and filter to yield DL-phenylalanine methyl ester hydrochloride.[12]





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Purification workflow for DL-Phenylalanine Methyl Ester HCl.



Applications in Research and Drug Development

Phenylalanine methyl ester hydrochloride is a cornerstone reagent with broad applications.

- Peptide Synthesis: It is a fundamental building block for the synthesis of peptides and peptidomimetics.[1] Its protected carboxyl group allows for controlled peptide bond formation at the N-terminus. It is notably a precursor in the industrial synthesis of the artificial sweetener Aspartame (α-L-aspartyl-L-phenylalanine methyl ester).[13]
- Pharmaceutical Intermediate: The compound serves as a key intermediate in the synthesis
 of various pharmaceuticals, particularly those targeting neurological disorders.[1][14][15] Its
 structural similarity to neurotransmitter precursors makes it a valuable starting material for
 creating bioactive molecules.
- Chiral Auxiliary: In organic synthesis, it can be employed as a chiral auxiliary, enabling the
 production of enantiomerically pure compounds, which is critical for developing effective and
 safe medications.[1]
- Biochemical Research: Researchers utilize this compound in biochemical studies to investigate enzyme interactions, protein functions, and amino acid metabolism.[1][15]

Biological Activity and Signaling Pathways

Beyond its role as a synthetic intermediate, phenylalanine methyl ester (PME) exhibits intrinsic biological activity, particularly as a lysosomotropic agent. This property has been explored for its potential therapeutic applications.

Antileukemic and Bone Marrow Purging Activity

Studies have shown that PME has antileukemic activity against various leukemia cell lines, including acute myelogenous leukemia (AML) and acute lymphocytic leukemia (ALL).[16] Its mechanism of action is believed to stem from its lysosomotropic nature.

Proposed Mechanism:

 Cellular Uptake: As a lipophilic amino acid methyl ester, PME can readily diffuse across the cell membrane into the cytoplasm.

Foundational & Exploratory

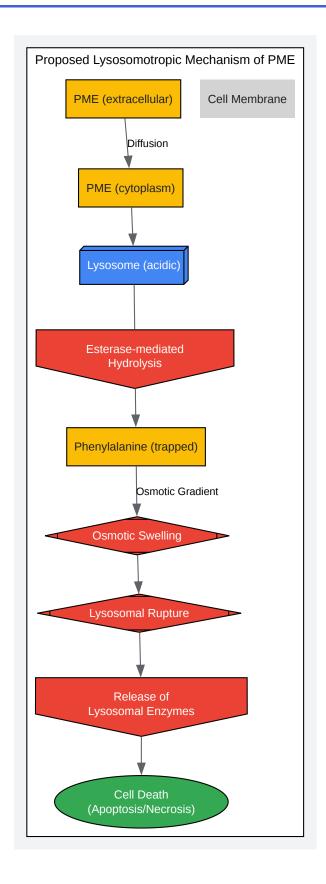




- Lysosomal Accumulation: Inside the cell, it is hypothesized to accumulate within lysosomes.
- Hydrolysis: Within the acidic environment of the lysosome, esterases hydrolyze the methyl ester group, converting PME back into phenylalanine.
- Osmotic Lysis: The resulting phenylalanine and the protonated amine create an osmotic gradient. The charged amino acid is trapped within the lysosome, leading to an influx of water, causing the lysosome to swell and rupture.
- Cell Death: The release of lysosomal enzymes (cathepsins, etc.) into the cytoplasm triggers
 a cascade of events leading to apoptosis or necrosis of the cancer cell.[16][17]

This selective toxicity towards certain myeloid and leukemic cells has led to its investigation as a potential agent for ex vivo bone marrow purging to remove cancerous cells before autologous transplantation.[17]





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Proposed mechanism of PME-induced cell death.



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